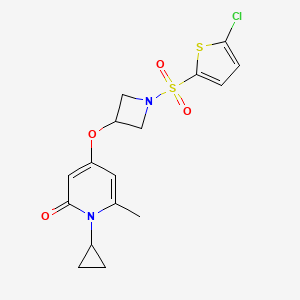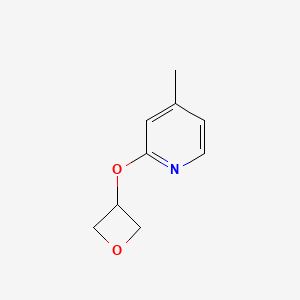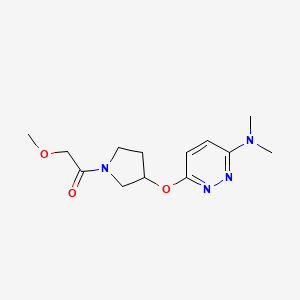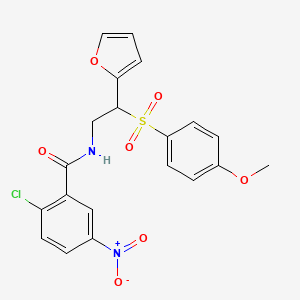
2-(2,3-Dimethoxyphenyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dimethoxyphenyl)cyclohexanol is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by a cyclohexanol ring substituted with a 2,3-dimethoxyphenyl group, which imparts distinct chemical properties.
Mechanism of Action
Target of Action
Structurally similar compounds, such as cyclohexanol, have been found to interact withAlcohol dehydrogenase 1B . This enzyme plays a crucial role in the metabolism of various substances within the body.
Mode of Action
The exact mode of action of 2-(2,3-Dimethoxyphenyl)cyclohexanol is currently unknown due to the lack of specific research on this compound. It is generally accepted that drugs exert their effects by binding to specific receptors in the body . The interaction between the drug and its target can lead to changes in the biochemical processes within the cell, resulting in the observed pharmacological effects.
Pharmacokinetics
The compound’s physical properties such as melting point, boiling point, and density have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxyphenyl)cyclohexanol typically involves the reaction of 2,3-dimethoxybenzene with cyclohexanone under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. For instance, hydrogenation reactions using supported metal catalysts have been explored for the selective synthesis of cyclohexanol intermediates from lignin-based phenolics .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation processes, where phenolic compounds are converted to cyclohexanol derivatives using high-pressure hydrogen and metal catalysts. The choice of catalyst and reaction conditions, such as temperature and pressure, are critical factors in optimizing the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethoxyphenyl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as sodium hydride (NaH) or sodium amide (NaNH₂) can be used for nucleophilic substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol or cyclohexane derivatives .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group, used in the production of nylon and other industrial applications.
2-Methoxyphenol: Known for its antioxidant properties and used in the synthesis of pharmaceuticals and fragrances.
3,4-Dimethoxyphenethylamine: A compound with psychoactive properties, used in research on neurotransmitter systems
Uniqueness
2-(2,3-Dimethoxyphenyl)cyclohexanol is unique due to the presence of both the cyclohexanol ring and the 2,3-dimethoxyphenyl group, which confer distinct chemical and biological properties. Its combination of structural features makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(2,3-dimethoxyphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-16-13-9-5-7-11(14(13)17-2)10-6-3-4-8-12(10)15/h5,7,9-10,12,15H,3-4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDQMUVUAKSPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(3-methoxyphenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2437048.png)

![(2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2437051.png)


![2-({[(3-BROMO-4-ETHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-5-CHLOROBENZOIC ACID](/img/structure/B2437054.png)

![7-Methyl-5-azaspiro[3.4]octane hydrochloride](/img/structure/B2437056.png)
![3-(3-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2437057.png)
